molecular formula C74H96N14O15S2 B10848225 Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275

Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275

Cat. No.: B10848225
M. Wt: 1485.8 g/mol
InChI Key: SYHQUPOPQRNSKD-ZDFJKKNGSA-N
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Description

Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275 is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound has been modified to enhance its affinity and selectivity for somatostatin receptor subtype 1 (sst1), making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275 involves the stepwise solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted analogs with modified side chains .

Scientific Research Applications

Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating somatostatin receptor activity and its effects on cellular processes.

    Medicine: Explored for potential therapeutic applications in treating diseases related to somatostatin receptor dysregulation, such as neuroendocrine tumors.

    Industry: Utilized in the development of diagnostic tools and assays for somatostatin receptor research.

Mechanism of Action

Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275 exerts its effects by binding to somatostatin receptor subtype 1 (sst1). This binding inhibits the release of various hormones and neurotransmitters, leading to reduced cellular proliferation and modulation of endocrine and nervous system functions. The molecular targets include G-protein-coupled receptors (GPCRs) and downstream signaling pathways such as the inhibition of adenylate cyclase and reduction of cyclic adenosine monophosphate (cAMP) levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275 is unique due to its specific modifications that confer high affinity and selectivity for sst1. These modifications include the substitution of tryptophan and isopropylaminomethylphenylalanine, which enhance its binding properties and stability .

Properties

Molecular Formula

C74H96N14O15S2

Molecular Weight

1485.8 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

InChI

InChI=1S/C74H96N14O15S2/c1-42(2)77-37-49-29-27-48(28-30-49)35-57-69(97)87-62(43(3)90)72(100)84-58(34-47-22-12-7-13-23-47)70(98)88-63(44(4)91)73(101)85-60(39-89)71(99)86-61(74(102)103)41-105-104-40-52(76)64(92)79-54(26-16-17-31-75)65(93)80-55(32-45-18-8-5-9-19-45)66(94)81-56(33-46-20-10-6-11-21-46)67(95)83-59(68(96)82-57)36-50-38-78-53-25-15-14-24-51(50)53/h5-15,18-25,27-30,38,42-44,52,54-63,77-78,89-91H,16-17,26,31-37,39-41,75-76H2,1-4H3,(H,79,92)(H,80,93)(H,81,94)(H,82,96)(H,83,95)(H,84,100)(H,85,101)(H,86,99)(H,87,97)(H,88,98)(H,102,103)/t43-,44-,52-,54-,55-,56+,57+,58+,59+,60+,61+,62-,63-/m1/s1

InChI Key

SYHQUPOPQRNSKD-ZDFJKKNGSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O

Origin of Product

United States

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